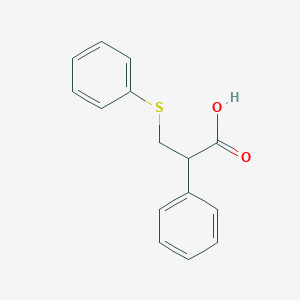

2-Phenyl-3-(phenylsulfanyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c16-15(17)14(12-7-3-1-4-8-12)11-18-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLOFCAHYJQBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CSC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Phenyl 3 Phenylsulfanyl Propanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily participates in a variety of reactions, most notably nucleophilic acyl substitutions, as well as reduction and decarboxylation processes.

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acids, proceeding through the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.comyoutube.comkhanacademy.org This typically requires activation of the carbonyl group, often through protonation under acidic conditions.

Esterification: The reaction of 2-Phenyl-3-(phenylsulfanyl)propanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid, is expected to yield the corresponding ester. This equilibrium-driven process, known as Fischer esterification, is facilitated by removing water as it is formed. masterorganicchemistry.com For instance, reacting the parent compound with alcohols like ethanol or 2-butanol would produce the ethyl or 2-butyl ester, respectively. sarthaks.comceon.rs The general mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, and subsequent elimination of water. masterorganicchemistry.com

Amide Formation: The synthesis of amides from this compound requires reaction with a primary or secondary amine. Direct reaction is generally inefficient and often necessitates the use of coupling agents or conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. organic-chemistry.org Reagents like titanium tetrachloride (TiCl₄) in pyridine can mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov This method has been shown to be effective for a wide range of substrates, including phenyl-substituted acetic acids. nih.gov

| Reaction Type | Reactants | Typical Conditions | Product |

|---|---|---|---|

| Esterification | This compound + Ethanol | H₂SO₄ (catalyst), heat | Ethyl 2-phenyl-3-(phenylsulfanyl)propanoate |

| Amide Formation | This compound + Aniline | TiCl₄, Pyridine, 85°C | N,2-Diphenyl-3-(phenylsulfanyl)propanamide |

Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), followed by an acidic workup. For this compound, this reaction would yield 2-phenyl-3-(phenylsulfanyl)propan-1-ol.

Decarboxylation: Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally not a facile reaction for simple carboxylic acids. organic-chemistry.org It typically requires the presence of a carbonyl group at the β-position. However, certain phenylacetic acids can undergo decarboxylation under specific acidic conditions, a process potentially facilitated by the stability of a benzylic carbocation or carbanion intermediate. stackexchange.com While not a standard reaction for this compound, specialized oxidative or photoredox catalytic methods could potentially achieve this transformation. organic-chemistry.org

Transformations of the Phenylsulfanyl Group

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation and can be a site for bond cleavage, leading to further molecular modifications.

The thioether linkage in the phenylsulfanyl group can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), at controlled temperatures typically yields the corresponding sulfoxide (B87167), 2-Phenyl-3-(phenylsulfinyl)propanoic acid.

Further oxidation with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the sulfone, 2-Phenyl-3-(phenylsulfonyl)propanoic acid. chemicalbook.comchemicalbook.com The formation of the analogous 3-(phenylsulfonyl)propionic acid from 3-(phenylsulfanyl)propanoic acid is a well-documented transformation. chemicalbook.com

| Transformation | Typical Reagent | Product |

|---|---|---|

| Thioether to Sulfoxide | 1 eq. H₂O₂ or m-CPBA | 2-Phenyl-3-(phenylsulfinyl)propanoic acid |

| Thioether to Sulfone | Excess H₂O₂ or m-CPBA | 2-Phenyl-3-(phenylsulfonyl)propanoic acid |

The carbon-sulfur (C-S) bond is weaker than a carbon-carbon or carbon-oxygen bond and can be cleaved under various conditions. nih.gov

Reductive Cleavage: Reductive desulfurization can be achieved using reagents like Raney nickel. This process would replace the phenylsulfanyl group with a hydrogen atom, transforming this compound into 2-phenylpropanoic acid.

Other Modifications: The C-S bond can also be targeted in more complex transformations. For example, desulfurative carboxylation, which involves C-S bond cleavage and the incorporation of CO₂, has emerged as a method for synthesizing carboxylic acids, though this is more commonly applied to sulfonium (B1226848) salts or sulfones. nih.gov Pummerer-type reactions, particularly after oxidation to the sulfoxide, can lead to C-S bond cleavage and further functionalization. nih.gov

Reactions at the Alpha- and Beta-Carbons of the Propanoic Acid Chain

The carbon backbone of the propanoic acid chain provides sites for substitution and elimination reactions.

Alpha-Carbon (C2): The hydrogen atom at the alpha-carbon, which is adjacent to the carboxylic acid and also benzylic, is acidic. msu.edu Treatment with a strong base, such as lithium diisopropylamide (LDA), can deprotonate this position to form an enolate. libretexts.org This enolate is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. libretexts.orglibretexts.org This allows for the introduction of various alkyl groups at the C2 position. It is important to note that if the alpha-carbon is a chiral center, these conditions can lead to racemization. libretexts.org

Beta-Carbon (C3): The beta-carbon is generally less reactive towards substitution. However, reactions can be induced, particularly if the adjacent phenylsulfanyl group is transformed into a better leaving group. For instance, oxidation of the sulfur to a sulfoxide or sulfone enhances its leaving group ability. Under basic conditions, this can facilitate an elimination reaction to form an α,β-unsaturated carboxylic acid, specifically 2-phenylpropenoic acid (atropic acid).

Alpha-Substitution Reactions Adjacent to the Carboxyl Group

The presence of the carboxyl group activates the alpha-carbon for various substitution reactions. The alpha-proton is acidic and can be removed by a suitable base to form an enolate, which can then react with electrophiles.

Key Alpha-Substitution Reactions:

| Reaction Type | Reagents | Product | Notes |

| Alkylation | Base (e.g., LDA), Alkyl halide (R-X) | 2-Alkyl-2-phenyl-3-(phenylsulfanyl)propanoic acid | Introduces an alkyl group at the alpha-position. |

| Halogenation | Acid or Base catalyst, Halogen (X₂) | 2-Halo-2-phenyl-3-(phenylsulfanyl)propanoic acid | Introduces a halogen atom at the alpha-position. |

These reactions are fundamental in modifying the core structure and introducing new functionalities. The choice of base and reaction conditions is crucial to control the extent of substitution and prevent side reactions.

Beta-Functionalization Reactions (e.g., those involving the phenylsulfanyl group)

The phenylsulfanyl group at the beta-position offers another site for chemical modification. The sulfur atom can be oxidized, or the entire group can participate in more complex transformations.

Reactions Involving the Phenylsulfanyl Group:

| Reaction Type | Reagents | Product |

| Oxidation | Oxidizing agent (e.g., H₂O₂, m-CPBA) | 2-Phenyl-3-(phenylsulfinyl)propanoic acid or 2-Phenyl-3-(phenylsulfonyl)propanoic acid |

| Elimination | Strong base | 2-Phenylpropenoic acid (Atropic acid) |

Oxidation of the sulfide (B99878) to a sulfoxide or sulfone significantly alters the electronic properties of the molecule, which can influence subsequent reactions.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound is amenable to intramolecular reactions, leading to the formation of new ring systems and structural rearrangements.

Formation of Heterocyclic Ring Systems

Intramolecular cyclization can lead to the formation of various heterocyclic compounds. For instance, under strongly acidic conditions, a Friedel-Crafts type reaction can occur. This involves the electrophilic attack of the activated carboxyl group (or a derivative) onto one of the phenyl rings.

A plausible pathway involves the conversion of the carboxylic acid to an acyl chloride, followed by a Lewis acid-catalyzed intramolecular acylation. Depending on which phenyl ring is attacked (the one at the alpha-position or the one from the phenylsulfanyl group), different multi-ring systems can be formed.

Rearrangement Mechanisms Affecting Core Structure Integrity

Rearrangements, such as the Pummerer rearrangement, can be initiated by the oxidation of the phenylsulfanyl group to a sulfoxide. In the presence of an activating agent like acetic anhydride, the sulfoxide can rearrange to form an α-acyloxy thioether. This transformation fundamentally alters the connectivity and functionality of the molecule.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling the reaction outcomes and designing synthetic strategies.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling. For instance, the mechanism of the intramolecular Friedel-Crafts reaction would proceed through an acylium ion intermediate. The regioselectivity of the cyclization would be determined by the relative activation of the two phenyl rings and the steric accessibility of the different positions.

In the case of the Pummerer rearrangement, the key intermediate is a thionium ion, which is then trapped by a nucleophile. The nature of the activating agent and the nucleophile can influence the course of the reaction and the final products.

Role of Catalysts and Reaction Conditions

The chemical transformation of this compound is highly dependent on the choice of catalysts and the specific reaction conditions employed. Research has shown that various catalytic systems can be utilized to induce specific chemical changes, such as C-S bond formation or modifications to the propanoic acid backbone.

For instance, in reactions analogous to the synthesis of complex diaryl sulfides, copper catalysts have been shown to be effective. The synthesis of related compounds, such as 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid, necessitated the use of specific heterogeneous copper catalysts to facilitate the coupling of aryl bromides with thiols. nih.gov This suggests that similar copper-based catalytic systems could be instrumental in transformations involving the phenylsulfanyl group of this compound. The reaction conditions for such transformations are critical and typically involve careful control of temperature, solvent, and the presence of specific ligands to ensure high yields and selectivity.

Furthermore, acid-catalyzed transformations represent another important facet of the reactivity of related structures. In studies of similar compounds, strong acids such as sulfuric acid have been used to catalyze intramolecular cyclization and rearrangement reactions. mdpi.com The specific conditions, including the concentration of the acid and the reaction temperature, dictate the product distribution. For example, refluxing in a non-polar solvent like toluene in the presence of a catalytic amount of sulfuric acid has been shown to induce significant molecular rearrangements in structurally related heterocyclic compounds. mdpi.com

The reaction environment, including the choice of solvent and the presence of a base or acid, plays a pivotal role. For instance, in the synthesis of various 2-phenylpropionic acid derivatives, reaction conditions are meticulously controlled to achieve the desired products, ranging from esterification using alcohols in the presence of an acid catalyst to the formation of amides.

Table 1: Exemplary Catalysts and Conditions in Transformations of Related Propanoic Acid Derivatives

| Catalyst/Reagent | Reaction Type | Substrate Class | Key Conditions | Reference |

| Heterogeneous Copper | C-S Coupling | Aryl bromide and Thiol | High temperature, specific ligands | nih.gov |

| Sulfuric Acid | Intramolecular Cyclization | Hydroxylated pyrrolinones | Reflux in toluene | mdpi.com |

| Sodium Borohydride | Reduction | Ketone | Methanol solvent | |

| Thionyl Chloride | Acyl Chloride Formation | Carboxylic Acid | Inert solvent, often with DMF catalyst | |

| Palladium on Carbon | Hydrogenation | Alkene | Hydrogen gas pressure, various solvents | nih.gov |

Isotopic Labeling and Trapping Experiments for Mechanistic Insight

To gain a deeper understanding of the reaction mechanisms involved in the transformations of this compound and its analogs, researchers employ advanced techniques such as isotopic labeling and trapping experiments. These methods provide direct evidence for the formation of transient intermediates and the pathways of bond formation and cleavage.

While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles of such experiments are well-established in the study of related reaction mechanisms. For instance, in reactions involving rearrangements or migrations of specific atoms or groups, isotopic labeling can unambiguously track the fate of these entities. A hypothetical experiment to probe the mechanism of a decarboxylation reaction of this compound could involve the synthesis of the compound with a carbon-13 label at the carboxylic acid carbon. By analyzing the position of the ¹³C atom in the products, one could determine whether the carboxyl group is lost directly as carbon dioxide or if it participates in an intramolecular rearrangement prior to elimination.

Trapping experiments are another powerful tool for elucidating reaction mechanisms. If a reactive intermediate, such as a carbocation or a radical, is proposed to be part of a reaction pathway, a "trapping agent" can be introduced into the reaction mixture. This agent is designed to react specifically with the proposed intermediate, forming a stable adduct that can be isolated and characterized. The detection of such an adduct provides strong evidence for the existence of the transient species.

In the context of transformations involving the phenylsulfanyl group, trapping experiments could be designed to intercept a putative thiyl radical or a sulfonium ion intermediate. The choice of the trapping agent would depend on the nature of the proposed intermediate. For example, a radical trap like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) could be used to capture a thiyl radical.

While direct experimental data on isotopic labeling and trapping for this compound is scarce, the application of these techniques to similar chemical systems provides a robust framework for predicting and understanding its mechanistic pathways.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. For 2-Phenyl-3-(phenylsulfanyl)propanoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the two phenyl rings, the methine proton at the C2 position, and the methylene (B1212753) protons at the C3 position. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific location in the molecular structure.

Aromatic Protons: The protons on the phenyl group at C2 and the phenylsulfanyl group would typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. The specific multiplicity (e.g., doublet, triplet, multiplet) would depend on the substitution pattern and coupling with adjacent protons.

Methine Proton (-CH-): The proton attached to the chiral center at C2 would likely appear as a multiplet, due to coupling with the adjacent methylene protons.

Methylene Protons (-CH₂-): The two protons at the C3 position are diastereotopic and would be expected to show complex splitting patterns, appearing as a multiplet.

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad, appearing further downfield. Its position can be highly variable depending on the solvent and concentration.

Detailed analysis of a hypothetical spectrum is presented in the table below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.0 - 12.0 | br s | 1H | -COOH |

| 7.1 - 7.4 | m | 10H | Ar-H |

| 3.8 - 3.9 | t | 1H | CH (Ph)COOH |

| 3.3 - 3.5 | m | 2H | S-CH₂ |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon is characteristically deshielded and appears far downfield, typically in the range of 170-185 ppm.

Aromatic Carbons: The carbons of the two phenyl rings would resonate in the aromatic region, approximately between 125 and 145 ppm. The quaternary carbons (to which other groups are attached) would have different chemical shifts from the protonated carbons.

Aliphatic Carbons: The methine carbon at C2 and the methylene carbon at C3 would appear in the upfield region of the spectrum.

A table of expected chemical shifts is provided below.

| Chemical Shift (ppm) | Assignment |

| 175.0 | C =O |

| 125.0 - 140.0 | Ar-C |

| 45.0 - 55.0 | C H(Ph)COOH |

| 30.0 - 40.0 | S-C H₂ |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methine proton at C2 and the methylene protons at C3, as well as couplings between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the C2-methine proton to the ¹³C signal of the C2 carbon, and similarly for the C3-methylene protons and their corresponding carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids. In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are formed. For this compound, ESI-MS would typically be run in negative ion mode to detect the deprotonated molecule, [M-H]⁻. This would allow for the accurate determination of the molecular weight.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a molecule. By comparing the experimentally measured exact mass with the theoretical exact mass calculated for a proposed formula, the molecular formula of this compound can be unequivocally confirmed. For example, the exact mass of the [M-H]⁻ ion would be measured and compared to the calculated value for C₁₅H₁₃O₂S⁻.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation by the molecule, a unique spectrum of vibrational modes is generated.

The IR spectrum of this compound is characterized by several key absorption bands:

Carboxylic Acid Group (–COOH): This group gives rise to two very distinctive absorptions. A very broad O–H stretching band is expected in the range of 3300–2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info Additionally, a strong and sharp C=O (carbonyl) stretching vibration appears between 1725 and 1700 cm⁻¹. docbrown.infolibretexts.org

Aromatic Rings (Phenyl and Phenylsulfanyl): The presence of the two phenyl rings is confirmed by several bands. The C–H stretching vibrations of the aromatic rings typically appear at wavenumbers above 3000 cm⁻¹ (e.g., 3100–3020 cm⁻¹). libretexts.org C=C stretching vibrations within the ring occur in the 1600–1450 cm⁻¹ region. libretexts.org

Aliphatic Chain (–CH₂–CH–): The C–H stretching vibrations from the propanoic acid backbone are observed just below 3000 cm⁻¹, in the 2960–2850 cm⁻¹ range. libretexts.org

Thioether (C–S): The C–S stretching vibration is generally weak and falls in the fingerprint region, typically between 700 and 600 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

| 3300–2500 | O–H | Carboxylic Acid | Strong, very broad, due to hydrogen bonding docbrown.info |

| 3100–3020 | C–H | Aromatic | Medium to weak, sharp |

| 2960–2850 | C–H | Alkane | Medium, sharp |

| 1725–1700 | C=O | Carboxylic Acid | Strong, sharp docbrown.infolibretexts.org |

| 1600–1450 | C=C | Aromatic | Medium to weak, sharp peaks libretexts.org |

| ~1250 | C–O | Carboxylic Acid | Strong, stretching |

| ~920 | O–H | Carboxylic Acid | Broad, out-of-plane bend |

Note: This table is based on established group frequencies for organic molecules.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the chromophores of this compound. The primary chromophores in this molecule are the phenyl and phenylsulfanyl groups.

The UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the aromatic systems. Aromatic compounds typically display two main absorption bands. mdpi.com For a related compound, 2-phenylpropanoic acid, absorption bands have been observed at approximately 228 nm and 257 nm. researchgate.net The presence of the phenylsulfanyl group, an additional chromophore, may lead to a slight shift (bathochromic or hypsochromic) and an increase in the molar absorptivity of these bands. The thioether linkage itself can influence the electronic properties of the phenyl ring. acs.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Aromatic thioethers have been investigated as a class of luminophores. nih.govresearchgate.net Some exhibit fluorescence, with emission wavelengths that can be influenced by the molecular structure and solvent environment. nih.govnih.gov While many simple aromatic compounds have low fluorescence yields, the specific structure of this compound, containing two interacting aromatic systems, could potentially exhibit fluorescent properties. acs.org The characterization would involve measuring the excitation and emission spectra to determine the maximum wavelengths (λ_ex and λ_em) and the fluorescence quantum yield.

Table 3: Expected UV-Vis Absorption Data

| Chromophore | Electronic Transition | Expected λ_max (nm) |

| Phenyl Group | π → π | ~257 researchgate.net |

| Phenyl & Phenylsulfanyl System | π → π | ~228 (higher energy band) researchgate.net |

Note: Wavelengths are based on the related compound 2-phenylpropanoic acid and may vary.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, bond angles, and conformational details of this compound in the solid state. This technique requires growing a suitable single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the atoms can be determined. nih.gov

Although a crystal structure for this compound is not publicly available, analysis of related structures allows for a prediction of its key structural features. nih.govnih.gov The analysis would provide precise measurements of:

Bond Lengths: Such as the C=O and C–O bonds of the carboxylic acid, the C–S bond of the thioether, and the C–C bonds within the aromatic rings and the propanoic chain.

Bond Angles: The angles around the chiral center, within the phenyl rings, and in the carboxyl group.

The data obtained would confirm the molecular connectivity and provide insight into the stereochemistry of the molecule in its crystalline form.

Table 4: Hypothetical Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic nih.govnih.gov |

| Space Group | e.g., P2₁/c, Pbca nih.govnih.gov |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules in the unit cell |

| R-factor | Index of agreement between calculated and observed structure factors |

Note: This table lists the parameters that would be determined from an X-ray diffraction experiment.

The way molecules of this compound arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Understanding this crystal packing is crucial as it influences physical properties like melting point and solubility.

The primary intermolecular interaction expected is strong O–H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers, a common motif for carboxylic acids in the solid state.

Other significant interactions would include:

π–π Stacking: Interactions between the aromatic phenyl rings of neighboring molecules.

C–H···O Interactions: Weaker hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the carboxyl group. nih.gov

C–H···π Interactions: Interactions where a C-H bond points towards the face of an aromatic ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a synthesized compound. This process provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as crucial evidence for the purity and correct empirical formula of the synthesized molecule.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₅H₁₄O₂S. This calculation provides a benchmark for what is expected from an experimental analysis of a pure sample of the compound.

Below is a data table outlining the calculated elemental composition of this compound.

| Element | Symbol | Theoretical % |

| Carbon | C | 69.73% |

| Hydrogen | H | 5.46% |

| Sulfur | S | 12.41% |

Computational and Theoretical Investigations of 2 Phenyl 3 Phenylsulfanyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key properties that govern molecular behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.net For 2-Phenyl-3-(phenylsulfanyl)propanoic acid, DFT calculations, typically employing a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be used to predict its three-dimensional conformation. epstem.net

This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized geometry provides a theoretical model of the molecule's shape. A thorough thermochemical analysis can also be performed to evaluate the energy of activation (ΔE), enthalpy (ΔH), and Gibb's free energy (ΔG). nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for a Propanoic Acid Derivative (Calculated via DFT)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.21 Å |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-C (backbone) | ~1.53 Å | |

| C-S | ~1.80 Å | |

| Bond Angle | O=C-O | ~123° |

| C-C-C | ~112° | |

| C-S-C (phenyl) | ~103° | |

| Dihedral Angle | C-C-C-C (phenyl) | Varies with conformation |

Note: The data in this table is illustrative of typical results from DFT calculations on similar structures and not specific experimental or calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, calculating these orbitals would reveal its potential as an electron donor or acceptor, providing clues to its chemical behavior in reactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies to further quantify its reactivity.

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Typical Energy Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.5 to 6.5 |

Note: These values are representative examples for similar organic molecules and serve as an illustration.

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the electronic wavefunction in terms of localized Lewis-like structures, such as one-center "lone pairs" and two-center "bonds". uni-muenchen.de This method provides detailed insights into intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. nih.gov

In NBO analysis, interactions between filled "donor" NBOs and empty "acceptor" NBOs are examined using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, where a larger E(2) value indicates a more significant interaction. materialsciencejournal.org For this compound, NBO analysis could identify key hyperconjugative interactions, such as the delocalization of lone pair electrons from the oxygen and sulfur atoms into adjacent antibonding orbitals (e.g., n(O) → π(C=O) or n(S) → σ(C-C)). These interactions are crucial for understanding the molecule's electronic stability and structure.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | π* (C=O) | ~ 30-40 |

| LP (S) | σ* (C-C) | ~ 2-5 |

| π (Phenyl) | π* (Phenyl) | ~ 15-25 |

| σ (C-H) | σ* (C-C) | ~ 3-6 |

Note: This table presents hypothetical but realistic E(2) values for plausible interactions within the target molecule to illustrate the output of an NBO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically color-coded to indicate charge distribution.

Different colors on the MEP surface represent different potential values. Red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These sites are often associated with lone pairs on electronegative atoms. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, an MEP map would likely highlight the carbonyl oxygens as the most negative potential sites (red), making them targets for electrophiles, while the acidic proton of the carboxyl group would appear as a site of high positive potential (blue). nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that exhibit a range of motions and conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility and dynamic behavior under specific conditions, such as in a solvent or at a particular temperature. researchgate.net

For this compound, an MD simulation could track the rotational freedom around its single bonds. This would reveal the accessible conformations of the phenyl and phenylsulfanyl groups and how their orientations fluctuate over time. Such simulations are invaluable for understanding how the molecule might adapt its shape to fit into a binding site of a protein or interact with other molecules in a solution.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organic Molecules

The combination of functional groups makes this compound a versatile building block. The carboxylic acid provides a reactive handle for amide bond formation, esterification, or reduction to an alcohol. The thioether can be oxidized to a sulfoxide (B87167) or sulfone, introducing new functionalities and properties. The phenyl group influences the molecule's steric and electronic properties, and the α-chiral center makes it a candidate for asymmetric synthesis.

Precursor to Specialty Chemicals and Building Blocks for Material Science Research

As a precursor, 2-Phenyl-3-(phenylsulfanyl)propanoic acid could be modified to create a variety of specialty chemicals.

Amide and Peptide Derivatives: The carboxylic acid could be coupled with various amines to generate a library of amides. If the compound were available in an enantiomerically pure form, it could serve as an unnatural amino acid for incorporation into peptidomimetics, potentially introducing unique structural constraints or properties due to the bulky phenylsulfanyl group.

Oxidized Derivatives: Oxidation of the sulfide (B99878) to a sulfoxide or sulfone would significantly alter the polarity and hydrogen bonding capabilities of the molecule. These oxidized derivatives could serve as building blocks for creating sulfone-containing polymers or ligands with different coordination properties.

Utilization in Multi-Step Synthetic Sequences for Value-Added Compounds

The molecule's structure is suitable for multi-step transformations. For instance, a synthetic sequence could involve the initial modification of the carboxyl group, followed by a transformation at the sulfur atom. This sequential reactivity would allow for the construction of complex, value-added compounds that might be difficult to access through other routes. It could be envisioned as a key intermediate in the synthesis of biologically active scaffolds or functional organic materials where precise positioning of aryl and sulfur moieties is required.

Scaffold for Novel Molecular Architectures

The rigid phenyl group combined with the more flexible thioether linkage provides a defined three-dimensional structure that can be exploited in the design of larger molecular architectures.

Incorporation into Polymeric Structures

The carboxylic acid function is a prime attachment point for polymerization.

Polyesters and Polyamides: Through condensation polymerization with diols or diamines, this compound could be incorporated as a monomer. The pendant phenyl and phenylsulfanyl groups along the polymer backbone would impart specific properties, such as increased refractive index, altered thermal stability, and modified solubility, compared to simpler aliphatic or aromatic polymers.

Below is a hypothetical data table illustrating how the incorporation of this monomer might influence polymer properties.

| Polymer Type | Monomer(s) | Potential Properties Conferred by this compound |

| Polyester | with Ethylene Glycol | Increased Refractive Index, Higher Glass Transition Temperature (Tg), Modified Hydrophobicity |

| Polyamide | with Hexamethylenediamine | Enhanced Thermal Stability, Potential for Metal Coordination via Sulfur, Altered Mechanical Properties |

Design of Ligands for Catalytic Systems

The presence of a soft sulfur donor and the potential for chirality make this compound an interesting scaffold for ligand design. The carboxylic acid could be used to anchor the ligand to a support or to another part of a larger ligand framework. The sulfur atom, being a soft donor, would have an affinity for soft transition metals like palladium, platinum, gold, and rhodium, which are crucial in many catalytic processes. If resolved into its separate enantiomers, it could be used to create chiral ligands for asymmetric catalysis, where the stereochemical outcome of a reaction is controlled.

Investigation of Redox Properties and Photophysical Behavior for Functional Materials Development

The thioether and aromatic rings are the key functional groups that would determine the redox and photophysical properties of this compound.

Redox Properties: Thioethers are known to undergo reversible oxidation to sulfoxides and irreversible oxidation to sulfones. This redox activity could be exploited in the design of redox-active materials or sensors. The precise oxidation potential would be influenced by the electronic effects of the adjacent phenyl and carboxylic acid groups. Studies on related hindered phenols have explored such redox behaviors. mdpi.com

Photophysical Behavior: The two phenyl rings constitute chromophores that will absorb UV light. The electronic properties of 2-phenylpropanoic acid have been studied, showing distinct absorption bands. researchgate.net The introduction of the sulfur atom would likely modulate these properties, potentially leading to new absorption and emission characteristics. The interaction between the sulfur lone pairs and the π-systems of the phenyl rings could lead to interesting photophysical phenomena, such as fluorescence or phosphorescence, which are critical for applications in organic light-emitting diodes (OLEDs) or fluorescent probes.

A comparative table of expected photophysical properties is projected below.

| Compound | Key Chromophores | Expected λmax (nm) | Potential Applications |

| 2-Phenylpropanoic Acid | Phenyl Ring | ~257-263 nm researchgate.net | UV-blocking additive |

| This compound | Phenyl, Phenylsulfanyl | Shifted from parent compounds | Fluorescent tags, OLED components |

| Oxidized Derivative (Sulfone) | Phenyl, Phenylsulfonyl | Blue-shifted vs. sulfide | High-refractive-index materials |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-phenyl-3-(phenylsulfanyl)propanoic acid, and how do reaction conditions influence isomer ratios?

- Methodology : The compound can be synthesized via nucleophilic thiol-ene reactions. For example, using DABCO as a catalyst with methyl or tert-butyl malonate esters under controlled temperatures (-15°C to room temperature) improves the E:Z isomer ratio (up to 95:5) . Optimizing solvent systems (e.g., dichloromethane) and catalyst loading minimizes side reactions like N-alkylation, favoring S-substitution . Post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or reverse-phase HPLC (acetonitrile/water with 0.1% TFA) ensures high purity .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

- Methodology : Combine NMR (¹H and ¹³C) with X-ray crystallography to resolve E/Z isomerism. NOESY experiments detect spatial proximity of aromatic protons, while HPLC with chiral columns separates enantiomers. Computational methods (DFT) predict stability trends between isomers .

Q. What analytical techniques are recommended for assessing purity and stability of this compound?

- Methodology : Use HPLC-MS for purity assessment (detection at 280 nm) and stability studies under physiological conditions (e.g., pH 7.4 buffer). Thermal gravimetric analysis (TGA) evaluates decomposition temperatures, while FT-IR confirms functional group integrity .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl rings affect the compound’s reactivity in biological systems?

- Methodology : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups via Suzuki coupling or Friedel-Crafts alkylation. Compare bioactivity using in vitro assays (e.g., mitochondrial membrane potential assays in hypoxia-reperfusion injury models). Electron-deficient aryl groups enhance binding to enzymes like enoyl-CoA hydratase, increasing metabolic stability .

Q. What strategies resolve contradictions in reported biological activity data for sulfur-containing propanoic acid derivatives?

- Methodology : Standardize assay conditions (e.g., cell lines, oxygen levels) to minimize variability. Meta-analyses of published data can identify trends, while molecular docking studies (PDB structures) clarify binding interactions. For example, the sulfanyl moiety’s role in neprilysin inhibition requires validation via enzyme kinetics (Km/Vmax measurements) .

Q. How can researchers design prodrugs of this compound for mitochondrial targeting?

- Methodology : Conjugate the acid with lipophilic cations (e.g., triphenylphosphonium) via ester linkages. Evaluate cellular uptake using fluorescence microscopy with MitoTracker probes. Optimize hydrolysis rates in lysosomal buffers (pH 4.5–5.5) to ensure controlled release .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Methodology : Transition from batch to flow chemistry for better temperature control. Use immobilized catalysts (e.g., DABCO-functionalized resins) to enhance recyclability. Monitor reaction progress in real-time with inline FT-IR or Raman spectroscopy .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on the compound’s antioxidant vs. pro-oxidant effects?

- Methodology : Conduct redox profiling (cyclic voltammetry) to measure oxidation potentials. Compare results across cell-free (e.g., DPPH assay) and cellular systems (ROS fluorescence assays). Context-dependent effects may arise from thiol-disulfide exchange dynamics with cellular glutathione .

Q. What computational tools are effective for predicting metabolic pathways of this compound?

- Methodology : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., sulfoxide formation). Validate predictions with LC-MS/MS analysis of hepatocyte incubation samples .

Tables for Key Data

| Property | Experimental Value | Reference |

|---|---|---|

| Optimal E:Z isomer ratio | 95:5 (tert-butyl malonate) | |

| HPLC retention time (Z-form) | 12.3 min (C18, 280 nm) | |

| Mitochondrial uptake (IC₅₀) | 15 µM (triphenylphosphonium) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.